

spectroscopic analysis of cyanobenzoic acid isomers

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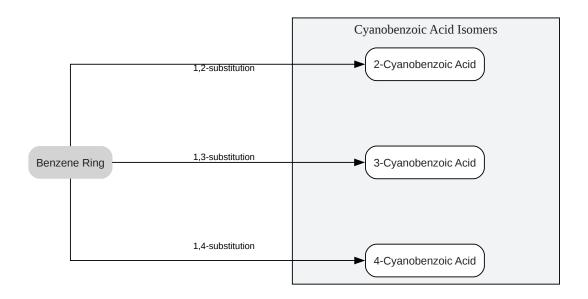
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A Comprehensive Guide to the Spectroscopic Analysis of Cyanobenzoic Acid Isomers

This guide provides a detailed comparison of the spectroscopic properties of the three positional isomers of cyanobenzoic acid: 2-cyanobenzoic acid (ortho), **3-cyanobenzoic acid** (meta), and 4-cyanobenzoic acid (para). For researchers, scientists, and professionals in drug development, understanding the distinct spectroscopic signatures of these isomers is crucial for identification, characterization, and quality control. This document outlines key experimental data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and workflow visualizations.

The positioning of the cyano (-C≡N) and carboxylic acid (-COOH) functional groups on the benzene ring directly influences the electronic distribution and molecular symmetry of each isomer. These structural differences result in unique spectral fingerprints, which are detailed in the comparative tables below.





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Caption: Positional isomerism of cyanobenzoic acid.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the ortho, meta, and para isomers of cyanobenzoic acid.

Table 1: Infrared (IR) and Raman Spectroscopy Data (cm⁻¹)

Vibrational spectroscopy provides insight into the functional groups present in the molecules. The characteristic stretching frequencies for the cyano (C≡N) and carbonyl (C=O) groups are particularly important for identification.



Vibrational Mode	2-Cyanobenzoic Acid (ortho)	3-Cyanobenzoic Acid (meta)	4-Cyanobenzoic Acid (para)
C≡N Stretch (IR)	~2230	~2235	2240[1][2]
C≡N Stretch (Raman)	Not specified	Not specified	2239[1]
C=O Stretch (IR)	~1700	~1705	1710[1]
Aromatic C-H Stretch (IR)	Not specified	Not specified	3100, 3060[1][2]
C-O Stretch (IR)	Not specified	Not specified	1334[1][2]
O-H Stretch (IR)	Broad, ~2500-3300	Broad, ~2500-3300	Broad, ~2500-3300

Table 2: ¹H and ¹³C NMR Spectroscopy Data (ppm)

NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of hydrogen and carbon atoms within each isomer. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Nucleus	2-Cyanobenzoic	3-Cyanobenzoic	4-Cyanobenzoic
	Acid (ortho)	Acid (meta)	Acid (para)
¹H NMR	~7.7-8.2 (m, 4H), ~13.5 (s, 1H)	~7.6-8.4 (m, 4H), ~13.4 (s, 1H)	~7.8 (d, 2H), ~8.2 (d, 2H), OH unobserved[3]
¹³ C NMR	~116 (CN), ~130-135	~117 (CN), ~130-137	~118 (CN), ~130-133
	(Ar-C), ~165 (COOH)	(Ar-C), ~165 (COOH)	(Ar-C), ~166 (COOH)

Note: NMR chemical shifts can vary slightly depending on the solvent used.

Table 3: UV-Visible Spectroscopy Data

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π -systems of the aromatic ring. The position of the substituents affects the extent of conjugation and, therefore, the absorption maxima (λ max).

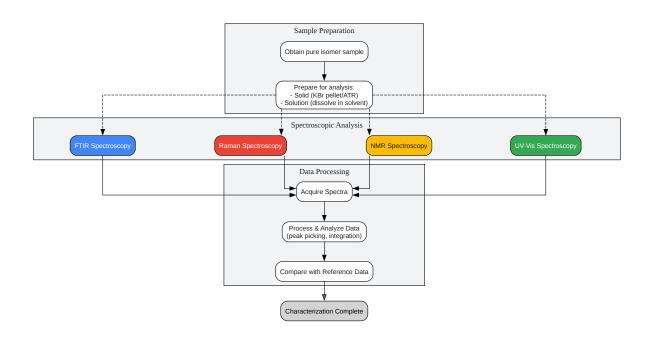


Isomer	λmax (nm)	Solvent
2-Cyanobenzoic Acid (ortho)	Not explicitly found	Not specified
3-Cyanobenzoic Acid (meta)	~230, ~275	Not specified
4-Cyanobenzoic Acid (para)	~236, ~280	Not specified

Note: The absorption maximum for benzoic acid in aqueous solution is around 230 nm.[4][5] Substituents on the ring can cause a shift in this peak.

Experimental Workflow and Protocols

The following diagram illustrates a typical workflow for the spectroscopic analysis of solid organic compounds like cyanobenzoic acid isomers.



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